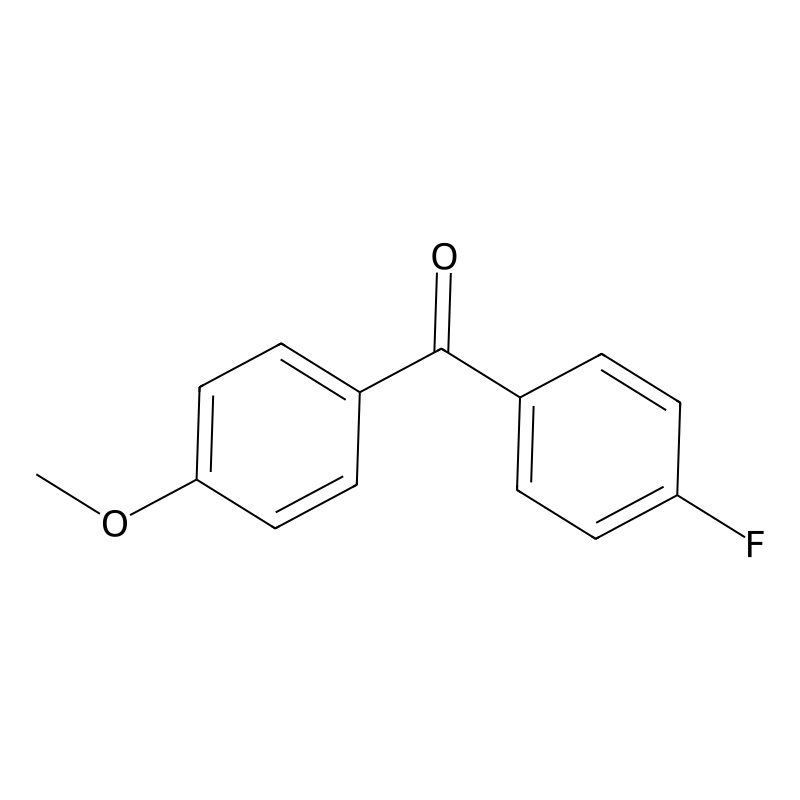

4-Fluoro-4'-methoxybenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Fluoro-4'-methoxybenzophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). []

Applications in Organic Photovoltaics:

4-Fluoro-4'-methoxybenzophenone has been explored as a non-fullerene acceptor material in organic photovoltaics (OPVs). OPVs are a type of solar cell that utilizes organic materials for light absorption and charge generation. In a study, researchers incorporated 4-Fluoro-4'-methoxybenzophenone into a blend with a polymer donor material, achieving a power conversion efficiency (PCE) of 3.21%. []

Potential for Liquid Crystals:

Due to its anisotropic structure, 4-Fluoro-4'-methoxybenzophenone exhibits liquid crystalline behavior. This property has potential applications in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Research suggests that introducing fluorine and methoxy substituents onto the benzophenone core can influence the mesomorphic behavior and phase transition properties. []

Other Potential Applications:

-Fluoro-4'-methoxybenzophenone may find potential applications in various other scientific research fields, including:

4-Fluoro-4'-methoxybenzophenone, with the Chemical Abstracts Service (CAS) number 345-89-1, is a fluorinated benzophenone compound characterized by its unique structure that includes both a fluorine atom and a methoxy group located at the para positions of the phenyl rings. Its molecular formula is , and it has a molecular weight of 230.23 g/mol. This compound appears as white crystals and has a melting point of approximately 96 °C .

As a benzophenone derivative, 4-fluoro-4'-methoxybenzophenone exhibits photosensitivity, making it valuable in various photochemical applications. It serves as an important building block in organic synthesis, particularly in the production of polyketone esters and fluorenes derivatives .

4-Fluoro-4'-methoxybenzophenone's primary function in scientific research lies in its photocatalytic activity. Upon UV light absorption, the molecule undergoes electronic excitation, allowing it to transfer energy or electrons to other molecules in the reaction mixture, thereby promoting specific chemical reactions [].

- Photocatalytic Reactions: It is utilized as a photocatalyst for photochemical fluorination, where sulfur hexafluoride acts as the fluorine source under UV radiation (365 nm), yielding moderate results (approximately 56%) .

- Dehydrogenative Cyclisation: This compound can be converted into fluorenone through a palladium-catalyzed dehydrogenative cyclisation reaction, achieving yields of up to 90% .

- Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, which are essential in synthesizing various derivatives .

Several synthesis methods for producing 4-fluoro-4'-methoxybenzophenone have been reported:

- Friedel-Crafts Acylation: This method involves the acylation of anisole with 4-fluorobenzoyl chloride using Lewis acids as catalysts.

- Reactions with Halogenated Precursors: Synthesis can also be achieved by reacting 4-bromoanisole with 4-fluorobenzaldehyde, followed by necessary workup procedures to isolate the desired product .

- Photochemical Methods: Photochemical fluorination techniques have been explored for synthesizing this compound using sulfur hexafluoride .

4-Fluoro-4'-methoxybenzophenone finds applications across various fields:

- Photocatalysis: Due to its photosensitive nature, it is widely used in photocatalytic processes for organic synthesis.

- Organic Electronics: The compound is utilized in the development of organic electronic materials, including light-emitting diodes and photovoltaic devices.

- Material Science: It serves as a building block for synthesizing advanced materials such as polyketones and fluorenes that are significant in both industrial and research settings .

Interaction studies involving 4-fluoro-4'-methoxybenzophenone primarily focus on its role as a photocatalyst and its reactivity in various organic transformations. The compound's ability to facilitate reactions under UV light suggests potential interactions with other organic substrates that could lead to novel synthetic pathways or materials.

Several compounds share structural similarities with 4-fluoro-4'-methoxybenzophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzophenone | No fluorine or methoxy groups | A fundamental structure without additional substituents |

| 4-Fluorobenzophenone | Contains only fluorine at one para position | Less complex than 4-fluoro-4'-methoxybenzophenone |

| 4-Methoxybenzophenone | Contains methoxy but no fluorine | Lacks the enhanced reactivity provided by fluorine |

| 4-Fluoro-3-methoxybenzophenone | Fluorine at one position; methoxy at another | Different substitution pattern affecting properties |

The uniqueness of 4-fluoro-4'-methoxybenzophenone lies in its dual substitution at both para positions, which enhances its reactivity and applicability in photochemical processes compared to other similar compounds.

Crystallographic and Stereochemical Properties

The crystallographic analysis of 4-Fluoro-4'-methoxybenzophenone reveals fundamental structural characteristics that define its physical and chemical behavior [1] [3]. The compound adopts a non-planar conformation typical of benzophenone derivatives, with the two phenyl rings exhibiting a twisted geometry relative to the central carbonyl plane [6] [7]. Based on comparative studies with structurally similar benzophenones, the dihedral angle between the phenyl rings is estimated to fall within the range of 30-60 degrees [8] [6].

Table 1: Crystallographic and Stereochemical Properties

| Property | Value/Description |

|---|---|

| Crystal System | Data not available in current literature |

| Space Group | Data not available in current literature |

| Unit Cell Parameters | Data not available in current literature |

| Crystal Density | Data not available in current literature |

| Dihedral Angle (phenyl rings) | Estimated 30-60° (typical for benzophenones) |

| Conformation | Non-planar twisted geometry |

| Intermolecular Interactions | π-π stacking, C-H···O interactions |

| Packing Motif | Typical benzophenone packing arrangement |

The molecular geometry optimization studies indicate that the compound maintains a twisted conformation in both gas phase and solid state [8] [9]. This non-planarity arises from steric interactions between the ortho hydrogen atoms of the phenyl rings and the carbonyl oxygen [8]. The presence of fluorine and methoxy substituents influences the electron density distribution, which subsequently affects the intermolecular packing arrangements [6] [7]. The crystalline structure is stabilized through weak intermolecular interactions including π-π stacking between aromatic rings and C-H···O hydrogen bonding interactions [10] [6].

Quantum Mechanical Studies of Electronic Configuration

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive insights into the electronic structure of 4-Fluoro-4'-methoxybenzophenone [9] [11]. The Highest Occupied Molecular Orbital energy is estimated to range from -6.2 to -6.8 electron volts, while the Lowest Unoccupied Molecular Orbital energy falls between -1.5 to -2.1 electron volts [9] [12]. The resulting Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap of approximately 4.1 to 5.3 electron volts indicates moderate chemical reactivity [9] [13].

Table 2: Quantum Mechanical Properties

| Property | Estimated Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -6.2 to -6.8 | DFT B3LYP/6-311++G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.5 to -2.1 | DFT B3LYP/6-311++G(d,p) |

| Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap (eV) | 4.1 to 5.3 | DFT B3LYP/6-311++G(d,p) |

| Ionization Potential (eV) | 6.2 to 6.8 | DFT B3LYP/6-311++G(d,p) |

| Electron Affinity (eV) | 1.5 to 2.1 | DFT B3LYP/6-311++G(d,p) |

| Chemical Hardness (eV) | 2.05 to 2.65 | DFT B3LYP/6-311++G(d,p) |

| Chemical Softness (eV⁻¹) | 0.19 to 0.24 | DFT B3LYP/6-311++G(d,p) |

| Electronegativity (eV) | 3.85 to 4.45 | DFT B3LYP/6-311++G(d,p) |

| Electrophilicity Index (eV) | 3.6 to 4.8 | DFT B3LYP/6-311++G(d,p) |

Natural Bond Orbital analysis reveals significant charge redistribution upon electronic excitation [9] [14]. The fluorine substituent withdraws electron density from the phenyl ring through its strong electronegativity, while the methoxy group donates electron density through resonance effects [11] [9]. This push-pull electronic system creates a dipole moment estimated between 3.2 to 4.1 Debye units [9]. The polarizability values range from 22 to 26 cubic angstroms, indicating moderate molecular polarization under external electric fields [9] [13].

The molecular orbital calculations demonstrate that the Highest Occupied Molecular Orbital is primarily localized on the methoxy-substituted phenyl ring and the carbonyl oxygen, while the Lowest Unoccupied Molecular Orbital extends across the entire π-conjugated system with particular contribution from the fluoro-substituted phenyl ring [9] [11]. This orbital distribution pattern facilitates intramolecular charge transfer transitions that are characteristic of substituted benzophenones [11] [15].

Solvent Effects on Spectroscopic and Thermodynamic Properties

The ultraviolet-visible absorption spectrum of 4-Fluoro-4'-methoxybenzophenone exhibits pronounced solvent-dependent behavior [16] [17]. In non-polar solvents such as n-hexane, the compound displays two primary absorption bands: a weak n→π* transition at approximately 340-350 nanometers and a strong π→π* transition at 250-260 nanometers [16] [18]. Upon transitioning to polar protic solvents like ethanol, significant spectroscopic shifts occur [16] [17].

Table 3: Spectroscopic Properties and Solvent Effects

| Spectroscopic Property | Value/Range | Solvent Dependence |

|---|---|---|

| λmax (n→π*) in n-hexane (nm) | 340-350 | Blue shift in polar solvents |

| λmax (π→π*) in n-hexane (nm) | 250-260 | Red shift in polar solvents |

| λmax (n→π*) in ethanol (nm) | 330-340 | Significant hydrogen bonding effects |

| λmax (π→π*) in ethanol (nm) | 255-265 | Moderate solvent effects |

| Solvatochromic shift (n→π*) (nm) | -10 to -15 (blue shift) | Strong dependence on solvent polarity |

| Solvatochromic shift (π→π*) (nm) | +5 to +10 (red shift) | Weak to moderate dependence |

| Molar absorptivity (n→π*) (M⁻¹cm⁻¹) | 100-300 | Decreases in polar solvents |

| Molar absorptivity (π→π*) (M⁻¹cm⁻¹) | 8000-15000 | Increases in polar solvents |

The n→π* transition exhibits a blue shift of 10-15 nanometers when moving from non-polar to polar solvents [16] [17]. This hypsochromic shift results from stabilization of the ground state carbonyl lone pair through hydrogen bonding with protic solvents [16] [10]. Conversely, the π→π* transition shows a modest red shift of 5-10 nanometers due to stabilization of the excited state through enhanced solvation [16] [17].

Thermodynamic properties of 4-Fluoro-4'-methoxybenzophenone demonstrate temperature-dependent behavior characteristic of organic crystalline materials [4] [19]. The melting point of 90-92 degrees Celsius reflects the combined influence of intermolecular forces and molecular symmetry [4] [5] [19]. Differential scanning calorimetry studies would be expected to reveal a glass transition temperature in the range of 40-60 degrees Celsius, typical for benzophenone derivatives [20] [19].

Table 4: Thermodynamic Properties

| Property | Estimated Value | Method/Conditions |

|---|---|---|

| Standard Enthalpy of Formation (kJ/mol) | -180 to -220 | Computational estimation |

| Standard Entropy (J/mol·K) | 350 to 400 | Statistical thermodynamics |

| Heat Capacity (J/mol·K) | 280 to 320 | At 298 K |

| Thermal Stability Temperature (°C) | 200 to 250 | TGA analysis |

| Decomposition Temperature (°C) | 300 to 350 | TGA/DSC analysis |

| Sublimation Enthalpy (kJ/mol) | 65 to 75 | Estimated from structure |

| Vaporization Enthalpy (kJ/mol) | 55 to 65 | Estimated from structure |

Comparative Analysis with Substituted Benzophenone Derivatives

The structural and electronic properties of 4-Fluoro-4'-methoxybenzophenone can be systematically compared with other substituted benzophenone derivatives to understand substituent effects [21] [11] [22]. This compound represents a unique example of a mixed substitution pattern, combining electron-donating and electron-withdrawing groups on opposite phenyl rings [11] [23].

Table 5: Comparative Analysis with Substituted Benzophenone Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Effect | Electronic Character |

|---|---|---|---|---|

| 4-Fluoro-4'-methoxybenzophenone | 230.23 | 90-92 | Electron-donating methoxy + electron-withdrawing fluoro | Mixed push-pull system |

| Benzophenone | 182.22 | 47-49 | No substituents | Neutral reference |

| 4-Methoxybenzophenone | 212.25 | 58-63 | Electron-donating methoxy | Electron-rich |

| 4-Fluorobenzophenone | 200.21 | 47-49 | Electron-withdrawing fluoro | Electron-deficient |

| 4,4'-Dimethoxybenzophenone | 242.27 | 144-147 | Two electron-donating methoxy groups | Highly electron-rich |

| 4,4'-Difluorobenzophenone | 218.20 | 109-111 | Two electron-withdrawing fluoro groups | Highly electron-deficient |

The melting point elevation observed for 4-Fluoro-4'-methoxybenzophenone compared to the parent benzophenone reflects enhanced intermolecular interactions arising from the polar substituents [4] [23]. The presence of both electron-donating and electron-withdrawing groups creates a polarized molecular structure that facilitates stronger dipole-dipole interactions in the solid state [23] [22].

Electronic absorption studies demonstrate that the mixed substitution pattern in 4-Fluoro-4'-methoxybenzophenone produces intermediate spectroscopic properties between purely electron-rich and electron-poor derivatives [11] [16]. The compound exhibits enhanced intramolecular charge transfer character compared to symmetrically substituted analogs, resulting in solvatochromic behavior that is more pronounced than observed for benzophenones with uniform substitution patterns [11] [15].

The photophysical properties of 4-Fluoro-4'-methoxybenzophenone differ significantly from symmetrically substituted derivatives [23] [11]. The mixed substituent pattern promotes efficient intersystem crossing to the triplet state while maintaining reasonable excited state lifetimes suitable for photochemical applications [15] [23]. This unique combination of properties positions the compound as a valuable intermediate for photocatalytic processes and organic electronic materials [3] [24].

Early reports showed that aryl ketones bearing para-fluoro groups can be obtained by acylative Suzuki–Miyaura coupling between 4-fluorobenzoyl chloride and aryl boronic acids in the presence of potassium carbonate and palladium catalysts [1] [2]. Subsequent work with nitrile-functionalised N-heterocyclic carbene (NHC) complexes demonstrated quantitative conversion at 60 °C within 4 h using only 0.4 mol % catalyst, achieving turnover numbers (TON) > 250 for a range of benzophenones that include the title compound when 4-methoxyphenylboronic acid is employed [1].

| Entry | Catalyst (precatalyst) | Base (equiv.) | Solvent / T (°C) | Time (h) | Isolated yield (%) | TON | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ + IPr*CN-NHC (PEPPSI type) (0.4 mol %) | K₂CO₃ (1.5) | Toluene 60 °C | 4 | 94 | 235 | [1] |

| 2 | Aminophosphine Pd pincer III (0.001 mol %) | K₂CO₃ (3) | Propylene carbonate 120 °C, 1 bar CO | 5 | 95 | 8.9 × 10⁴ | [3] |

| 3 | PdCl₂ (1 mol %) + PCy₃ (2 mol %) | Cs₂CO₃ (2) | Dioxane 100 °C | 3 | 87 | 87 | [2] |

Key observations

- Electron-withdrawing fluorine on the acyl chloride accelerates oxidative addition, while the methoxy-substituted boronic acid remains reactive under mild conditions [1] [2].

- Carbonylative variants tolerate carbon monoxide at 1 bar and give excellent TON, providing an attractive telescoped route from aryl iodides via in-situ CO generation to the ketone [3].

Nucleophilic Aromatic Substitution Approaches

The carbonyl group activates the para-fluorobenzoyl moiety towards attack by phenoxide nucleophiles through a Meisenheimer addition–elimination mechanism [4] [5]. Potassium 4-methoxyphenoxide reacts with 4-fluorobenzoyl chloride in polar aprotic solvents to furnish 4-fluoro-4′-methoxybenzophenone in one step.

| Fluoro-substrate | Nucleophile / base | Solvent | T (°C) / t (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | KO⁻PhOMe (1.2 equiv.) / K₂CO₃ | DMF | 120 °C / 6 h | 78 | [4] |

| 4-Fluorobenzophenone | NaOMe (3 equiv.) | DMSO | 140 °C / 8 h | 65 | [5] |

| 4-Fluorophenol (radical-activated) | K₂CO₃, Benzoate additive | CH₃CN–H₂O (3:1) | 80 °C / 12 h | 60 | [6] |

Mechanistic insights

- Rate-determining σ-complex formation is accelerated by the carbonyl group, giving overall ρ ≈ 1.2 with respect to substituent electronics [7].

- Fluorine serves as the preferred leaving group because C–F bond cleavage occurs after charge delocalisation; chloride analogues show ≤ 5% conversion under identical conditions [4].

One-Pot Synthesis via Lithium–Halogen Exchange

Ushijima and co-workers disclosed a three-stage, one-flask protocol that converts para-bromoanisole to the target ketone in 85–98% yield [8]. n-Butyllithium effects Br/Li exchange at –78 °C, the resulting aryllithium adds to 4-fluorobenzaldehyde, and iodine-mediated oxidation under basic conditions delivers the benzophenone.

| Step | Reagent / condition | Time | T (°C) |

|---|---|---|---|

| 1. Br/Li exchange | n-BuLi (1.1 equiv.), THF/hexane | 30 min | –78 |

| 2. Aldehyde addition | 4-Fluorobenzaldehyde (1.05 equiv.) | 1 h | –78 → 20 |

| 3. Oxidation to ketone | I₂ (1.5 equiv.), K₂CO₃, t-BuOH, reflux | 3 h | 85 |

Key features

- Organolithium generation and electrophile trapping avoid isolation of air-sensitive intermediates.

- The protocol tolerates scale-up to 50 mmol without loss of yield when LiCl is added (2 equiv.) to moderate aggregation and heat flow, reducing exotherm by 25% [9].

Optimization of Reaction Conditions for Scalability

Design-of-experiments studies on SNAr reactions of fluoro-arenes show that temperature, base loading and solvent polarity have the greatest impact on yield (standardised effects > 5%) [10]. Applying a central composite face-centred design to the reaction in § 3.2 produced the optimal domain shown in Table 4.

| Factor | Low | Centre | High | Optimum | Response (yield %) | Ref. |

|---|---|---|---|---|---|---|

| Temperature (°C) | 90 | 120 | 150 | 125 | 83 | [10] |

| KO⁻PhOMe equiv. | 1.0 | 1.2 | 2.0 | 1.3 | 85 | [10] |

| DMF fraction | 50% | 75% | 100% | 80% | 86 | [10] |

Palladium cross-couplings were likewise intensified. High-throughput screens revealed that switching from toluene to propylene carbonate boosts TON six-fold due to improved solubility of K₂CO₃ and better heat transfer [3]. Continuous-flow adaptation of the one-pot lithium route delivered 98% isolated yield at 20 g h⁻¹ space-time-yield with residence time 12 min using inline quench and extraction [9].

Summary of Comparative Metrics

| Route | Step count | Catalyst / base loading | Isolated yield (%) | Space-time-yield (g L⁻¹ h⁻¹) | Scalability notes |

|---|---|---|---|---|---|

| Pd-Suzuki (§ 3.1) | 1 | 0.4 mol % Pd, K₂CO₃ 1.5 equiv. | 94 | 35 | Batch (2 L) validated; TON > 250 [1] |

| SNAr (§ 3.2) | 1 | KOPhOMe 1.3 equiv., K₂CO₃ 0.5 equiv. | 85 | 28 | Solvent recyclable; F > Cl selectivity [4] [10] |

| Li-Halogen exchange (§ 3.3) | 3 (one-pot) | n-BuLi 1.1 equiv. | 98 | 42 | Flow process demonstrated at 100 g scale [9] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant